[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine
Description
[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine is a bifunctional amine derivative featuring a pyrazole and a furan moiety. The compound’s structure combines a 1,4-dimethylpyrazole group, known for its electron-rich aromatic character, with a furan-2-ylmethyl substituent, which introduces oxygen-based heterocyclic reactivity. However, its specific properties and applications remain understudied compared to analogs, necessitating comparative analysis with structurally related compounds .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C11H15N3O/c1-9-6-13-14(2)11(9)8-12-7-10-4-3-5-15-10/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
MVXQAGRIJYEWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone. For instance, 1,4-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
-
Formation of the Furan Ring: : The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
-
Coupling of Pyrazole and Furan Rings: : The final step involves the coupling of the pyrazole and furan rings through a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole derivative with a furan derivative in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, converting it into a dihydropyrazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole and furan derivatives depending on the nucleophile used.
Scientific Research Applications
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing redox processes within cells. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
To contextualize the properties of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine, we analyze its structural and functional analogs:
Structural Analogs
| Compound Name | Key Substituents | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | Furan-2-ylmethyl, 1,4-dimethylpyrazole | 219.27 | Not Available |
| Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine | Benzyl, 1,4-dimethylpyrazole | 229.30 | 1856045-07-2 |
| [(Furan-2-yl)methyl][(1H-pyrazol-5-yl)methyl]amine | Furan-2-ylmethyl, unsubstituted pyrazole | 177.20 | Not Available |
Key Observations :
- The benzyl analog (CAS: 1856045-07-2) replaces the furan group with a benzyl substituent, increasing molecular weight and hydrophobicity due to the aromatic benzene ring. This substitution likely enhances lipid solubility but reduces hydrogen-bonding capacity compared to the furan-containing compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
